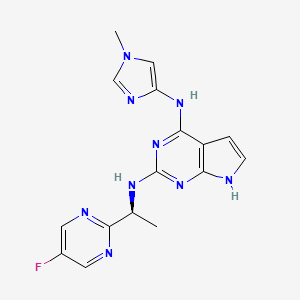![molecular formula C15H22BN3O4 B10770788 [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)
[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid: is a boronic acid derivative known for its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them versatile intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid typically involves multi-step organic reactions. One common method includes the coupling of a pyrrolidine derivative with a boronic acid precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium and ligands to facilitate the coupling process. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while reduction can produce borane derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: In biological research, this compound is studied for its potential as a protease inhibitor. Boronic acids are known to form reversible covalent bonds with the active sites of proteases, making them valuable tools for studying enzyme function and developing therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential use in drug development. Boronic acid derivatives have shown promise in treating diseases such as cancer and diabetes due to their ability to inhibit specific enzymes and proteins.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique chemical properties make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid involves its interaction with molecular targets, such as enzymes and proteins. The boronic acid group forms reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to therapeutic effects. The compound’s ability to selectively target specific enzymes makes it a promising candidate for drug development.
類似化合物との比較
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Comparison: Compared to these similar compounds, [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid is unique due to its specific structural features, such as the pyrrolidine and pyridine moieties. These features enhance its binding affinity and specificity for certain molecular targets, making it more effective in various applications. Additionally, its unique structure allows for greater versatility in chemical reactions and potential therapeutic uses.
特性
分子式 |
C15H22BN3O4 |
|---|---|
分子量 |
319.17 g/mol |
IUPAC名 |
[1-[3-methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20) |
InChIキー |
MXZNUGFCDVAXLG-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=NC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)

![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)
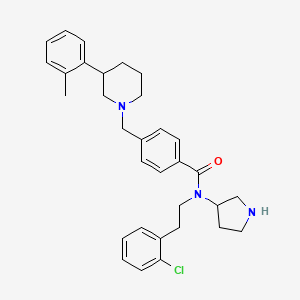
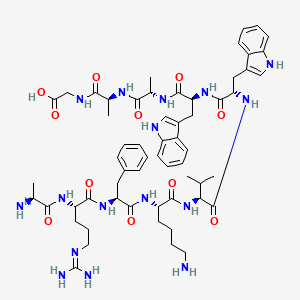
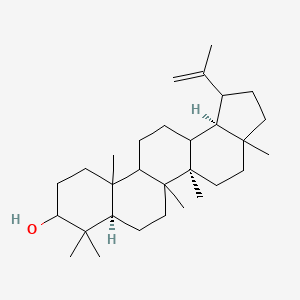
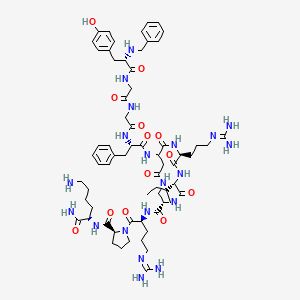
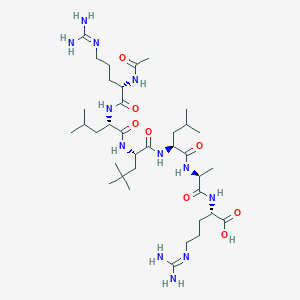
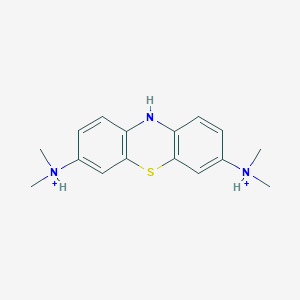
![[(2S,4R,8S,9R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770776.png)
![N-[6-oxo-6-[3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770802.png)
![[3H]pentazocine](/img/structure/B10770819.png)
![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)
